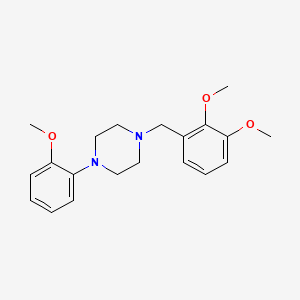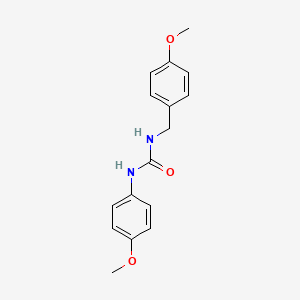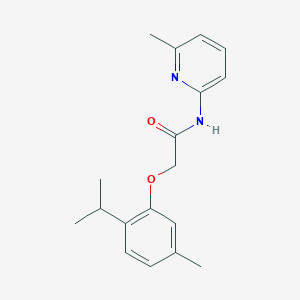![molecular formula C21H26N2O2 B5810541 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide, also known as IBTABA, is a chemical compound that has garnered significant attention in scientific research. IBTABA is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by IBTABA leads to an increase in endocannabinoid levels, which has been linked to various physiological and biochemical effects.
Mecanismo De Acción
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide acts as a potent inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to modulate pain and inflammation, reduce anxiety and depression-like behaviors, and improve cognitive function. Moreover, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have neuroprotective effects and can protect against ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. However, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has some limitations, including its poor solubility in water and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
Several future directions for 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide research include investigating its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Moreover, further studies are needed to understand the long-term effects of FAAH inhibition by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide and its potential side effects. Additionally, the development of more potent and selective FAAH inhibitors could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide involves several steps. The starting material for the synthesis is 3-nitrobenzoic acid, which is reacted with tert-butylamine to form the corresponding amide. This amide is then reduced to the corresponding aniline, which is further reacted with isobutyryl chloride to form the final product, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The inhibition of FAAH by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to increase endocannabinoid levels, which can modulate pain and inflammation. Moreover, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)19(24)22-17-7-6-8-18(13-17)23-20(25)15-9-11-16(12-10-15)21(3,4)5/h6-14H,1-5H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNSPCOAACGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)


![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)


![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)